![molecular formula C25H20ClN5O2 B2588679 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-85-0](/img/structure/B2588679.png)
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . These compounds are known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 3,4-dihydropyrimidine-2-thiones with various electrophilic building blocks . The mass spectra for these compounds show the correct quasimolecular ions, and their IR spectra reveal the presence of the functional groups .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by various spectroscopic techniques. For instance, their IR spectra reveal the presence of functional groups and the disappearance of certain groups, confirming that the reaction took place .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of 3,4-dihydropyrimidine-2-thiones with various electrophilic building blocks . The IR spectra of these compounds confirm the occurrence of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, their melting points, yields, and other properties can be determined .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Triazolopyrimidines, including derivatives similar to the specified compound, are synthesized through various methods that highlight the adaptability and versatility of these compounds in chemical synthesis. For example, a study detailed the synthesis of triazolopyrimidines from enamino nitriles, demonstrating the utility of heterocyclic compounds in creating complex molecular structures through cyclization and substitution reactions (Wamhoff, Kroth, & Strauch, 1993). This methodological approach underscores the potential for synthesizing compounds with specific properties, including those similar to the compound .
Biological and Antimicrobial Activity
Research has also explored the biological activity of triazolopyrimidines, highlighting their antimicrobial and antioxidant properties. A study on the synthesis and biological evaluation of a series of triazolopyrimidines demonstrated significant antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020). These findings point to the possible use of the specified compound in medical research, particularly in designing drugs with antimicrobial properties.
Supramolecular Chemistry
Further research into pyrimidine derivatives has revealed their role in supramolecular chemistry, where they are used to create novel hydrogen-bonded supramolecular assemblies. This application is crucial for developing advanced materials with specific functions, such as catalysis, drug delivery, and the construction of molecular devices. A study focusing on pyrimidine derivatives for co-crystallization with crown ethers demonstrated the formation of complex 2D and 3D networks through hydrogen bonding, illustrating the compound's potential utility in creating new materials with unique properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-21(24(33)28-19-8-3-2-4-9-19)22(16-10-12-20(32)13-11-16)31-25(27-15)29-23(30-31)17-6-5-7-18(26)14-17/h2-14,22,32H,1H3,(H,28,33)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGHMJVRAVJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

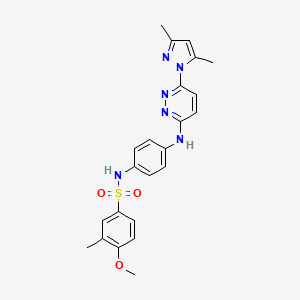

![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)
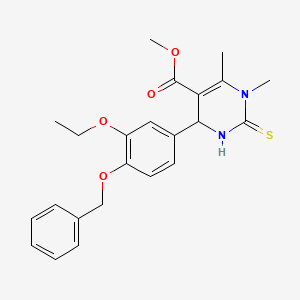
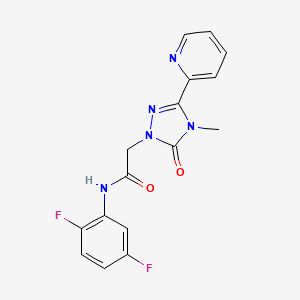
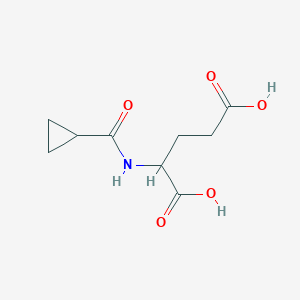
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)
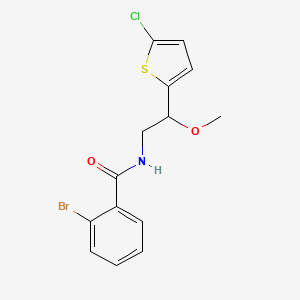
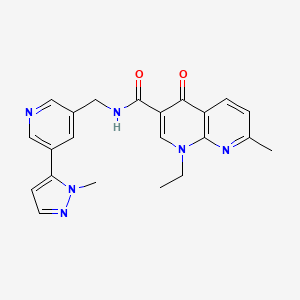
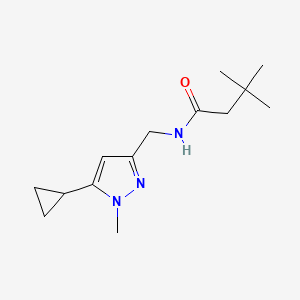
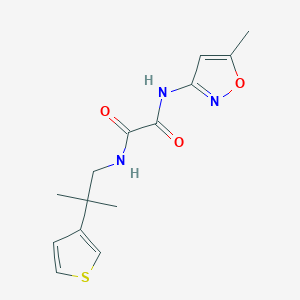
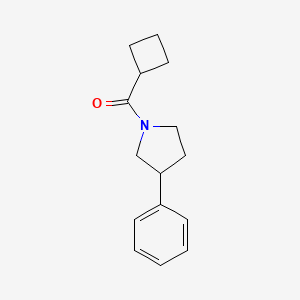
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)